1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₇H₁₄ClFN₄O; molecular weight: 344.77 g/mol) is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 3-chloro-4-methylphenyl group at the 1-position and a 4-fluorophenyl carboxamide moiety at the 4-position . The compound is achiral, with a planar triazole ring and perpendicular orientations of the fluorophenyl group relative to the main molecular plane, as observed in structurally related analogs .
Synthetic routes for such triazole carboxamides typically involve cycloaddition reactions to form the triazole core, followed by coupling with substituted anilines. For example, analogous compounds are synthesized via thionyl chloride-mediated activation of carboxylic acids, yielding intermediates that react with amines to form carboxamides .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-3-8-14(9-15(10)18)23-11(2)16(21-22-23)17(24)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHMFSYRJDTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with significant biological activity. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C17H14ClFN4O. The presence of both chloro and fluorine substituents on the phenyl rings contributes to its unique chemical reactivity and biological profile.
The mechanism of action involves the interaction of the triazole ring with specific molecular targets such as enzymes or receptors. The compound may inhibit certain enzymes or block receptor sites, leading to various biological effects. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.
Antitumor Activity
Recent studies have evaluated the antitumor potential of various triazole derivatives. For instance, compounds containing the triazole moiety have shown significant cytotoxicity against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HepG-2 | 12.22 |
| 2 | HCT-116 | 14.16 |
| 3 | MCF-7 | 14.64 |
In these studies, the presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity against tumor cells .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators and pathways. For example, studies indicate that triazole derivatives can block NF-kB signaling pathways, which are crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the phenyl rings significantly affect the biological activity of triazole derivatives:
- Electron-donating groups enhance cytotoxicity.
- Electron-withdrawing groups tend to reduce activity.
This relationship is critical for designing new derivatives with improved efficacy against targeted diseases .
Case Study 1: Antitumor Efficacy
In a study published in Molecules, various triazole-containing compounds were synthesized and tested for their antitumor activity against HepG-2 cells. The results demonstrated that compounds with specific substitutions exhibited IC50 values significantly lower than those of unsubstituted analogs .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of triazole derivatives in a model of neuroinflammation. The study revealed that certain derivatives could reduce nitric oxide production in neuronal cells by inhibiting iNOS expression, showcasing their potential for treating neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that similar triazole compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .
Anticancer Properties
Triazoles are also recognized for their anticancer potential. The compound has been tested in vitro against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. A review highlighted that triazole derivatives can act as multitargeted inhibitors in cancer therapy .
Antiviral Activity
The antiviral properties of triazoles have been documented extensively. This compound may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. Recent studies suggest that modifications to the triazole structure can enhance antiviral efficacy against specific viruses .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves click chemistry methods, particularly the azide-alkyne cycloaddition reaction. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings or the triazole core can significantly influence the compound's potency and selectivity against different biological targets .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Anticancer Research : A study demonstrated that a closely related triazole derivative exhibited IC values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
- Antimicrobial Efficacy : In another investigation, derivatives of this compound were tested for their ability to inhibit Escherichia coli and Pseudomonas aeruginosa, showing effective bactericidal activity .
- Antiviral Studies : Research into the antiviral effects revealed that modifications to the triazole structure could enhance activity against influenza viruses, suggesting potential therapeutic applications in antiviral drug development .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazole Carboxamide Derivatives
Key Differences and Implications
Halogen Substitution Effects
- Chlorine vs. Fluorine : The target compound’s 3-chloro-4-methylphenyl group provides greater electronegativity and steric bulk compared to purely fluorinated analogs (e.g., compound 5 in ). Chlorine’s higher atomic radius and polarizability may enhance hydrophobic interactions in biological systems.
Substituent-Driven Physicochemical Properties
Functional Group Variations
- Ethoxy vs. Chloro/Methyl : The ethoxy group in introduces moderate polarity, contrasting with the chloro-methyl combination in the target compound. This substitution could modulate metabolic stability (ethoxy groups are prone to oxidative metabolism).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
